molecular formula C27H24F2N4O2S2 B14941319 5-[8-Fluoro-6-{[4-(4-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one

5-[8-Fluoro-6-{[4-(4-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B14941319
M. Wt: 538.6 g/mol
InChI Key: SOHNXWNCHHWKOQ-LNVKXUELSA-N
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Description

The compound 5-[8-Fluoro-6-{[4-(4-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes fluorinated aromatic rings, a piperazine moiety, and a thiazolone ring, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[8-Fluoro-6-{[4-(4-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-[8-Fluoro-6-{[4-(4-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can introduce new functional groups into the aromatic rings .

Scientific Research Applications

5-[8-Fluoro-6-{[4-(4-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one:

Mechanism of Action

The mechanism of action of 5-[8-Fluoro-6-{[4-(4-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets involved would depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[8-Fluoro-6-{[4-(4-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one lies in its combination of fluorinated aromatic rings, a piperazine moiety, and a thiazolone ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds .

Properties

Molecular Formula

C27H24F2N4O2S2

Molecular Weight

538.6 g/mol

IUPAC Name

(5Z)-5-[6-fluoro-9-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-11,11-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H24F2N4O2S2/c1-27(2)13-15(14-31-7-9-32(10-8-31)18-5-3-16(28)4-6-18)19-11-17(29)12-20-21(25(35)33(27)22(19)20)23-24(34)30-26(36)37-23/h3-6,11-13H,7-10,14H2,1-2H3,(H,30,34,36)/b23-21-

InChI Key

SOHNXWNCHHWKOQ-LNVKXUELSA-N

Isomeric SMILES

CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC(=C2)F)CN5CCN(CC5)C6=CC=C(C=C6)F)C

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC(=C2)F)CN5CCN(CC5)C6=CC=C(C=C6)F)C

Origin of Product

United States

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